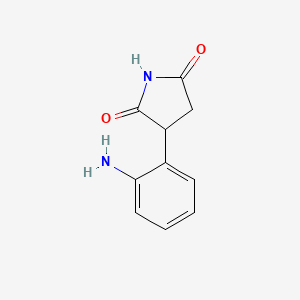

3-(2-Aminophenyl)pyrrolidine-2,5-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62565-24-6 |

|---|---|

Molecular Formula |

C10H10N2O2 |

Molecular Weight |

190.20 g/mol |

IUPAC Name |

3-(2-aminophenyl)pyrrolidine-2,5-dione |

InChI |

InChI=1S/C10H10N2O2/c11-8-4-2-1-3-6(8)7-5-9(13)12-10(7)14/h1-4,7H,5,11H2,(H,12,13,14) |

InChI Key |

LLGRLTJTDCELTG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)NC1=O)C2=CC=CC=C2N |

Origin of Product |

United States |

Synthetic Methodologies for Pyrrolidine 2,5 Dione Derivatives, Including Aminophenyl Analogs

Established Synthetic Pathways for the Pyrrolidine-2,5-dione Nucleus

The construction of the core pyrrolidine-2,5-dione ring can be achieved through several reliable and versatile synthetic routes. These methods primarily involve the formation of the five-membered ring through cyclization reactions or the modification of pre-existing rings.

One of the most fundamental and widely used methods for preparing pyrrolidine-2,5-diones is the condensation reaction between a 1,4-dicarboxylic acid, or its more reactive derivative like succinic anhydride, and a primary amine or ammonia. heteroletters.orgmdpi.com This approach is valued for its simplicity and the ready availability of starting materials. The reaction typically proceeds by heating the reactants, often without a solvent or in a high-boiling point solvent, to drive off the water molecule formed during the cyclization.

For instance, the reaction of succinic anhydride with a primary aromatic amine is a direct route to N-aryl substituted pyrrolidine-2,5-diones. heteroletters.org Similarly, cyclocondensations of dicarboxylic acids with appropriately substituted amines at high temperatures (e.g., 180 °C) have been successfully employed to synthesize libraries of 1,3-disubstituted pyrrolidine-2,5-diones. nih.gov Multi-component reactions, which offer a more eco-friendly and efficient alternative, have also been developed. These reactions can involve the condensation of aromatic aldehydes, amines, and other reagents like dialkyl acetylenedicarboxylate to form polysubstituted pyrrolidones. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference(s) |

| Succinic Anhydride | Primary Aromatic Amine | Heat | N-Aryl-pyrrolidine-2,5-dione | heteroletters.org |

| Dicarboxylic Acid | Substituted Amine | 180 °C | 1,3-Disubstituted-pyrrolidine-2,5-dione | nih.gov |

| Aromatic Aldehyde | Aniline, Ethyl 2,4-dioxovalerate | Acetic Acid, RT | 1,5-Diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one | nih.gov |

This table summarizes common condensation reactions for forming the pyrrolidine-2,5-dione scaffold.

The Michael addition, specifically the aza-Michael reaction, is a powerful tool for introducing substituents at the C-3 position of the pyrrolidine-2,5-dione ring. nih.gov This reaction involves the conjugate addition of a nucleophile, typically an amine, to an α,β-unsaturated dicarbonyl compound, such as a maleimide. This method is particularly valuable for synthesizing 3-amino-pyrrolidine-2,5-dione derivatives. nih.gov

The reaction can be performed under various conditions, including simple solvent-based reactions or mechanochemical methods like ball-milling. nih.gov Catalytic amounts of reagents like lithium perchlorate (LiClO4) in dry dioxane have been shown to effectively promote the C-N Michael addition of amines to N-substituted maleimides, leading to 3-substituted pyrrolidine-2,5-dione derivatives. core.ac.uk This strategy offers a direct and efficient pathway to functionalize the succinimide (B58015) core, enabling the creation of diverse chemical libraries. nih.govnih.gov The cascade aza-Michael addition followed by intramolecular cyclization is another well-established route, particularly when starting with unsaturated acids like itaconic acid and primary amines. frontiersin.org

| Michael Acceptor | Nucleophile | Conditions/Catalyst | Product Type | Reference(s) |

| Maleimide / N-Substituted Maleimide | Primary/Secondary Amine | Solvent-based or Mechanochemical | 3-Amino-pyrrolidine-2,5-dione | nih.gov |

| N-Substituted Maleimide | Substituted Amine | LiClO4, Dioxane, RT | 3-Bulky substituted-pyrrolidine-2,5-dione | core.ac.uk |

| Itaconic Acid | Aliphatic Primary Amine | Cascade reaction | N-Substituted Pyrrolidone Ring | frontiersin.org |

This table highlights the use of Michael addition reactions for the diversification of the pyrrolidine-2,5-dione nucleus.

Beyond classical condensation and addition reactions, several other advanced methods have been developed for pyrrolidine synthesis. The 1,3-dipolar cycloaddition is a prominent example, offering high regio- and stereoselectivity. nih.gov This reaction, often between a nitrone and a dipolarophile like an N-substituted maleimide, can produce complex, enantiopure spiro-fused pyrrolidine-2,5-dione heterocycles. nih.gov

Glycine-based [3+2] cycloadditions represent another sophisticated approach. This method involves the generation of azomethine ylides from glycine derivatives, which then react with dipolarophiles to form the pyrrolidine ring. mdpi.com Furthermore, rearrangements of other heterocyclic systems, such as 3-substituted coumarins reacting with nitromethane, have been reported to yield 3,4-disubstituted 1-hydroxy-pyrrolidine-2,5-diones. mdpi.com These advanced methodologies provide access to a wider range of structurally complex and stereochemically defined pyrrolidine derivatives.

Directed Synthesis of Aminophenyl-Substituted Pyrrolidine-2,5-diones

The synthesis of pyrrolidine-2,5-diones bearing an aminophenyl substituent requires specific strategies to control the position of the moiety. The target compound, 3-(2-Aminophenyl)pyrrolidine-2,5-dione, features the aminophenyl group at the C-3 position of the succinimide ring.

The regioselective introduction of an aminophenyl group can be achieved through several synthetic routes. To obtain an N-(aminophenyl)pyrrolidine-2,5-dione, the condensation reaction described in section 2.1.1 is typically employed, using a phenylenediamine as the amine component. For example, reacting anthranilic acid (2-aminobenzoic acid) derivatives can lead to the formation of quinazolinones, which can then be reacted with anhydrides like succinic anhydride to produce pyrrolidine-2,5-dione derivatives. researchgate.net A fast reductive condensation of anilines with 2,5-dimethoxytetrahydrofuran using sodium borohydride also provides N-aryl-substituted pyrrolidines. organic-chemistry.org

To synthesize the specific isomer this compound, an aza-Michael addition (see section 2.1.2) is the most direct approach. This would involve the reaction of a maleimide with o-phenylenediamine. The regioselectivity of this reaction would be critical, as either amino group of the diamine could potentially act as the nucleophile. Careful control of reaction conditions or the use of a mono-protected o-phenylenediamine would be necessary to ensure the desired connectivity. The synthesis of various 3-aminopyrrolidine-2,5-dione derivatives has been successfully achieved via the aza-Michael reaction of maleimides with selected amines, demonstrating the viability of this strategy. nih.gov

Once the aminophenyl-substituted pyrrolidine-2,5-dione scaffold is constructed, the amino group on the phenyl ring serves as a versatile handle for further derivatization. This allows for the synthesis of a broad range of analogs through post-synthetic modifications.

Standard functional group transformations can be applied to the free amino group. These include, but are not limited to, acylation to form amides, alkylation to form secondary or tertiary amines, and condensation reactions with aldehydes or ketones to form Schiff bases. For example, research on related 1-(4-acetamidophenyl)-5-oxopyrrolidine structures has shown that the acetamide group can be hydrolyzed to a free amino group, which is then used for subsequent reactions, such as condensation with aldehydes to form hydrazones or with diones to form pyrrole rings. semanticscholar.orgmdpi.com This principle of modifying a phenylamino group post-synthesis is directly applicable to this compound, enabling the expansion of chemical diversity and the exploration of structure-activity relationships.

| Starting Material | Reagent(s) | Transformation | Product | Reference Principle |

| Phenylamino-pyrrolidinone | Acetic Anhydride | Acylation | Phenylacetamido-pyrrolidinone | researchgate.net |

| Aminophenyl-pyrrolidinone | Aldehyde/Ketone | Condensation | Schiff Base/Hydrazone derivative | semanticscholar.orgmdpi.com |

| Aminophenyl-pyrrolidinone | Hexane-2,5-dione | Paal-Knorr synthesis | (Dimethylpyrrole-phenyl)-pyrrolidinone | semanticscholar.orgmdpi.com |

This table illustrates potential post-synthetic modifications of the aminophenyl moiety based on established chemical transformations.

Enantioselective Synthesis and Resolution Techniques for Chiral Pyrrolidine-2,5-dione Derivatives

The stereocenter at the C3 position of 3-aryl-pyrrolidine-2,5-diones is pivotal for their biological activity. Consequently, the development of methods to control this stereochemistry has been a major focus of synthetic organic chemistry. These methods can be broadly categorized into enantioselective synthesis, where the desired enantiomer is formed preferentially, and resolution, where a racemic mixture is separated into its constituent enantiomers.

Diastereoselective Synthesis

One effective strategy for establishing the stereochemistry of pyrrolidine-2,5-diones is through diastereoselective synthesis. This often involves the use of chiral auxiliaries, which are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. While specific examples for this compound are not prevalent in the literature, the general principles of using chiral auxiliaries, such as Evans oxazolidinones or camphor-based auxiliaries, in the asymmetric alkylation of succinimide precursors are well-established wikipedia.org.

Multicomponent reactions have also emerged as a powerful tool for the diastereoselective synthesis of highly substituted pyrrolidines. These reactions, by their nature, can construct complex molecules with multiple stereocenters in a single step from simple starting materials nih.gov.

Kinetic Resolution

Kinetic resolution is a widely employed technique for the separation of enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer and the conversion of the more reactive enantiomer into a new product.

Catalytic Kinetic Resolution: Chiral catalysts have been successfully used in the kinetic resolution of racemic C3-substituted pyrrolidine-2,5-diones. For instance, chiral oxazaborolidine catalysts derived from cis-1-amino-indan-2-ol have demonstrated high efficiency in this regard nih.gov.

Enzymatic Kinetic Resolution: Enzymes, particularly lipases, are highly effective and selective catalysts for the kinetic resolution of a wide range of chiral compounds, including those with amine functionalities. The enzymatic kinetic resolution of primary amines through acylation is a well-established method researchgate.netorganic-chemistry.org. Lipases such as Candida antarctica lipase B (CAL-B) have been used for the resolution of various amines, achieving high enantiomeric excess researchgate.net. This approach could be applicable to this compound, where the amino group can be selectively acylated in a stereoselective manner. The resolution of aromatic Morita-Baylis-Hillman derivatives by hydrolysis and transesterification using various lipases has also been reported, showcasing the versatility of these biocatalysts nih.gov. The following table summarizes some examples of enzymatic resolutions.

| Enzyme | Substrate Type | Transformation | Reference |

| Pseudomonas fluorescens lipase | Aromatic Morita-Baylis-Hillman acetates | Hydrolysis | nih.gov |

| Pseudomonas cepacia lipase (PCL) | Aromatic Morita-Baylis-Hillman acetates | Hydrolysis | nih.gov |

| Candida antarctica lipase A (CAL-A) | Aromatic Morita-Baylis-Hillman acetates | Hydrolysis | nih.gov |

| Candida antarctica lipase B (CAL-B) | Aromatic Morita-Baylis-Hillman acetates | Hydrolysis | nih.gov |

| Novozyme 435 (immobilized CAL-B) | Primary amines | Acylation | organic-chemistry.org |

Dynamic Kinetic Resolution

A significant limitation of conventional kinetic resolution is that the maximum theoretical yield of a single enantiomer is 50%. Dynamic kinetic resolution (DKR) overcomes this limitation by combining the kinetic resolution with an in situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. DKR of primary amines has been successfully achieved using a combination of a lipase for the resolution step and a palladium nanocatalyst for the racemization of the unreacted amine organic-chemistry.org. This approach offers a highly efficient route to enantiomerically pure amines and could be a powerful strategy for the synthesis of chiral this compound.

Analytical Characterization and Structural Elucidation of Pyrrolidine 2,5 Dione Derivatives

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental in the structural elucidation of organic compounds. By interacting with molecules in distinct ways, techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provide complementary information that, when combined, allows for an unambiguous determination of the chemical structure of 3-(2-Aminophenyl)pyrrolidine-2,5-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to each unique proton in the molecule. The aromatic protons of the 2-aminophenyl group would typically appear in the downfield region (around 6.5-7.5 ppm) as a complex multiplet due to spin-spin coupling. The protons on the pyrrolidine-2,5-dione ring, specifically the methine proton at the C3 position and the methylene protons at the C4 position, would show distinct signals. The methine proton (H3) is expected to be a doublet of doublets, coupled to the two diastereotopic methylene protons (H4). The methylene protons themselves would appear as two separate multiplets, each coupled to the other and to the H3 proton. The N-H protons of the primary amine and the imide group would appear as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The two carbonyl carbons (C2 and C5) of the imide ring are expected to resonate at the most downfield positions, typically in the range of 170-180 ppm. The carbons of the aromatic ring would appear between 115 and 150 ppm. The aliphatic carbons of the pyrrolidine ring (C3 and C4) would be found in the upfield region of the spectrum. The precise chemical shifts are determined by the electronic environment of each carbon atom.

Below is a table with representative ¹H and ¹³C NMR data for a related pyrrolidine-2,5-dione derivative, illustrating the expected chemical shifts.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | - | ~175 |

| Aromatic (Ar-C) | 7.0 - 8.5 (m) | 115 - 150 |

| Pyrrolidine CH | ~4.0 (dd) | ~50 |

| Pyrrolidine CH₂ | ~3.0 (m), ~2.8 (m) | ~35 |

| Amine (NH₂) | broad | - |

| Imide (NH) | broad | - |

Note: Data is representative and based on analogous structures. Actual values for this compound may vary. m = multiplet, dd = doublet of doublets.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

The presence of the primary amine (NH₂) group would be indicated by a pair of medium intensity bands in the 3400-3200 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. The N-H stretching of the imide group is expected to appear as a broader band in a similar region. The most prominent feature in the spectrum would be the strong absorption bands from the two carbonyl (C=O) groups of the dione ring, typically observed around 1770 cm⁻¹ (asymmetric stretch) and 1700 cm⁻¹ (symmetric stretch). Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring would appear in the 1600-1450 cm⁻¹ region.

A summary of the expected characteristic FTIR absorption bands is presented in the table below.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3400 - 3200 |

| Imide (N-H) | Stretch | ~3200 |

| Aromatic (C-H) | Stretch | 3100 - 3000 |

| Carbonyl (C=O) | Asymmetric & Symmetric Stretch | 1770 & 1700 |

| Aromatic (C=C) | Stretch | 1600 - 1450 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and can offer insights into its structure through the analysis of fragmentation patterns. For this compound (molar mass: 190.2 g/mol ), the mass spectrum would ideally show a molecular ion peak (M⁺) at m/z = 190. In high-resolution mass spectrometry (HRMS), the exact mass can be determined, which helps in confirming the molecular formula (C₁₀H₁₀N₂O₂).

The fragmentation of the molecular ion can provide further structural confirmation. Common fragmentation pathways for such compounds may involve the cleavage of the pyrrolidine ring or the loss of substituents from the aromatic ring. The fragmentation pattern is a unique fingerprint of the molecule and can be used for its identification.

Advanced Structural Analysis Methodologies

Beyond standard spectroscopic techniques, more advanced methods can provide higher-resolution structural information and are essential for applications requiring detailed knowledge of the molecule's solid-state conformation and purity.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. For this compound, this technique can provide precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state.

The crystal structure would show the planarity of the pyrrolidine-2,5-dione ring and the relative orientation of the 2-aminophenyl substituent. Furthermore, analysis of the crystal packing can reveal intermolecular interactions, such as hydrogen bonding involving the amine and imide N-H groups and the carbonyl oxygen atoms, which dictate the macroscopic properties of the crystal. For related pyrrolidine-2,5-dione derivatives, crystal structures have often been determined in orthorhombic or monoclinic space groups. nih.govnih.gov

A representative table of crystallographic data for a pyrrolidine-2,5-dione derivative is shown below.

| Parameter | Representative Value |

| Crystal System | Orthorhombic |

| Space Group | P bca |

| a (Å) | 7.3 - 12.2 |

| b (Å) | 8.3 - 10.9 |

| c (Å) | 12.8 - 20.5 |

| V (ų) | 900 - 1980 |

| Z | 8 |

Note: These values are for analogous structures and serve as an example of what might be expected. nih.govnih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is widely used for assessing the purity of pharmaceutical compounds and other chemical substances.

For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method would typically be employed. This would involve a nonpolar stationary phase (like a C18 column) and a polar mobile phase, such as a mixture of water and an organic solvent like acetonitrile or methanol, often with a pH modifier. The purity of the compound can be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Since the C3 carbon of the pyrrolidine ring is a stereocenter, this compound can exist as a pair of enantiomers. To determine the enantiomeric excess (ee) of a chiral sample, a specialized chiral HPLC method is required. This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers, leading to their separation into two distinct peaks. The ratio of the areas of these two peaks allows for the calculation of the enantiomeric excess.

A typical set of HPLC conditions for purity analysis is outlined in the table below.

| Parameter | Condition |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3-7) |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Column Temperature | 30 - 35 °C |

Structure Activity Relationship Sar Studies of Pyrrolidine 2,5 Dione Derivatives

Elucidating Key Structural Motifs and Pharmacophores for Biological Activity

The pyrrolidine-2,5-dione ring system is itself a fundamental pharmacophore, a structural unit responsible for a molecule's biological activity. Its rigid, cyclic structure provides a defined orientation for appended functional groups, facilitating specific interactions with biological targets. The two carbonyl groups within the dione structure are key features, capable of acting as hydrogen bond acceptors, which are pivotal for binding to various enzymes and receptors. researchgate.net

The central pyrrolidine-2,5-dione scaffold.

A substituent at the nitrogen atom (N-1 position).

One or more substituents on the carbon atoms of the pyrrolidine ring (typically C-3 and C-4).

For derivatives like 3-(2-Aminophenyl)pyrrolidine-2,5-dione, the aminophenyl group at the C-3 position represents a critical pharmacophoric element, providing an aromatic system for potential π-π stacking interactions and a primary amine for hydrogen bonding or salt bridge formation. SAR studies have demonstrated that the biological activity is profoundly influenced by the nature and position of substituents at these key locations. nih.gov For example, in the context of anticonvulsant activity, the substituent at the C-3 position of the pyrrolidine-2,5-dione ring has been shown to be a primary determinant of potency and the mechanism of action. nih.gov

Impact of Substituent Variations on Pharmacological Profiles

Systematic modification of substituents on the pyrrolidine-2,5-dione core allows for the fine-tuning of a compound's pharmacological properties, including potency, selectivity, and metabolic stability.

The nitrogen atom of the pyrrolidine ring is a privileged site for substitution, and modifications at this position have a significant impact on biological activity. nih.gov Studies on 3-(4'-aminophenyl)pyrrolidine-2,5-dione derivatives as aromatase inhibitors have shown that the length of an N-alkyl chain directly correlates with inhibitory potency. Potency increases with chain length from propyl to hexyl, with the 1-hexyl derivative demonstrating a Ki of 62 nM, making it approximately 100 times more potent than the reference drug aminoglutethimide. nih.gov However, further increasing the chain length to heptyl leads to a decrease in activity, suggesting an optimal size for the N-substituent to fit within the target's binding pocket. nih.gov These N-pentyl, N-hexyl, and N-heptyl derivatives also showed greater stability against liver microsomal metabolism compared to aminoglutethimide. nih.gov

In other classes of pyrrolidine-2,5-diones, N-substitution is also critical. For instance, N-substituted derivatives have been investigated as multitarget anti-inflammatory agents, where the nature of the N-substituent influences inhibition of cyclooxygenase (COX) enzymes. ebi.ac.uk Similarly, in the development of antimicrobial pyrrolidine-2,3-diones, the N-substituent requires optimization to improve both activity and physicochemical properties like aqueous solubility. nih.gov

Table 1: Influence of N-Alkyl Substituents on Aromatase Inhibition by 3-(4'-aminophenyl)pyrrolidine-2,5-dione Derivatives nih.gov

| Compound | N-Substituent (R) | Aromatase Inhibition (Ki, nM) |

|---|---|---|

| 1 | -C3H7 (Propyl) | 1100 |

| 2 | -C4H9 (Butyl) | 450 |

| 3 | -C5H11 (Pentyl) | 100 |

| 4 | -C6H13 (Hexyl) | 62 |

| 5 | -C7H15 (Heptyl) | 110 |

Substitutions on the carbon framework of the pyrrolidine ring, particularly at the C-3 and C-4 positions, profoundly affect biological activity. nih.gov SAR analyses of various pyrrolidine-2,5-dione series have consistently shown that the C-3 substituent is a key modulator of anticonvulsant properties. nih.gov

For example, in one study, derivatives with a 3-benzhydryl or 3-isopropyl group showed the most favorable protection in the subcutaneous pentylenetetrazole (scPTZ) seizure test. nih.gov In contrast, compounds with smaller 3-methyl groups or those unsubstituted at C-3 were more active in the maximal electroshock (MES) test. nih.gov This indicates that the steric bulk at the C-3 position can determine the specific profile of anticonvulsant activity. The introduction of a non-aromatic sec-butyl group at C-3, combined with a specific phenylpiperazine fragment elsewhere in the molecule, was found to positively affect anticonvulsant activity in the 6 Hz test. nih.gov

Furthermore, substitutions at the C-4 position can influence the puckering of the five-membered ring, which in turn alters the three-dimensional orientation of all substituents and can impact how the molecule interacts with its biological target. nih.gov

Table 2: Effect of C-3 Substituents on Anticonvulsant Activity Profile nih.gov

| C-3 Substituent | Primary Activity Test | Comment |

|---|---|---|

| Benzhydryl | scPTZ | Showed most favorable protection |

| Isopropyl | scPTZ | Showed favorable protection |

| Methyl | MES | More active in this test |

| Unsubstituted (H) | MES | More active in this test |

| sec-Butyl | 6 Hz | Positively affects activity |

In compounds such as 3-(aminophenyl)pyrrolidine-2,5-dione, the aromatic ring and its substituents are crucial determinants of activity. The position of the amino group on the phenyl ring is critical for target interaction. Studies on 3-(4'-aminophenyl)pyrrolidine-2,5-dione derivatives as aromatase inhibitors highlight the importance of the para-amino group for potent activity. nih.gov While direct SAR data for the ortho- (2-amino) and meta- (3-amino) isomers were not detailed in the same study, the high potency of the para-substituted analogs suggests that the specific location of this hydrogen-bonding group is key for optimal orientation within the enzyme's active site. Altering the amino group's position from para to ortho would significantly change its spatial relationship with both the pyrrolidine-2,5-dione core and the N-1 substituent, likely leading to a different binding mode and, consequently, a different level of biological activity.

Stereochemical Influences on Activity and Biological Target Interaction (Enantioselectivity)

One of the most significant features of the pyrrolidine scaffold is the stereogenicity of its carbon atoms, particularly at substituted positions like C-3. researchgate.net The introduction of a substituent at C-3 creates a chiral center, resulting in two enantiomers (R and S forms). These enantiomers can exhibit significantly different biological activities, a phenomenon known as enantioselectivity. researchgate.netnih.gov

This difference arises because biological targets like enzymes and receptors are themselves chiral, and they often interact differently with the two enantiomers of a chiral drug. researchgate.net The specific three-dimensional arrangement of atoms in one enantiomer may allow for optimal binding to the target, while its mirror image may bind less effectively or not at all. The chemical and biological properties of substituted pyrrolidine derivatives are highly dependent on this relative stereochemistry. nih.gov

The synthesis of enantiopure (containing only one enantiomer) pyrrolidine-2,5-dione derivatives is therefore a major focus in medicinal chemistry to isolate the more active and selective isomer and to better understand its interaction with biological targets. nih.govmdpi.com

Investigation of Biological Activities and Potential Pharmacological Applications of Pyrrolidine 2,5 Dione Derivatives

Anti-inflammatory Modulations

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key factor in numerous chronic diseases. The arachidonic acid cascade, which involves the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, is a primary target for anti-inflammatory therapies. Pyrrolidine-2,5-dione derivatives have been investigated for their ability to modulate these and other inflammatory pathways.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzyme Inhibition Studies

The development of agents that can dually inhibit both COX and LOX enzymes is a promising therapeutic strategy, as it may offer enhanced anti-inflammatory effects with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com Research has shown that various pyrrolidine-2,5-dione derivatives exhibit inhibitory activity against these key enzymes.

Studies have focused on designing hybrid molecules that incorporate the pyrrolidine-2,5-dione scaffold with other pharmacophores known to interact with COX and LOX pathways. researchgate.net For instance, a series of N-hydroxyurea derivatives incorporating this scaffold were synthesized and evaluated, with several compounds proving to be dual inhibitors of COX-2 and 5-LOX. researchgate.net These compounds also demonstrated favorable selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform, which is a desirable characteristic for reducing gastrointestinal side effects. researchgate.net

In one study, a newly synthesized succinimide (B58015) derivative, ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01), was evaluated for its in vitro inhibitory effects on COX-1, COX-2, and 5-LOX. The compound showed significant, concentration-dependent inhibition of both COX-2 and 5-LOX enzymes. The calculated IC50 value for 5-LOX inhibition was 105 µg/mL, and for COX-2, it was 130 µg/mL. This dual-action profile suggests a potential for broad-spectrum anti-inflammatory activity. mdpi.com

Table 1: In Vitro COX-2 and 5-LOX Enzyme Inhibition by Compound MAK01 This table is interactive. You can sort and filter the data.

| Enzyme Target | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |

|---|---|---|---|

| 5-LOX | 1000 | 79.40 | 105 |

| 5-LOX | 500 | 69.90 | 105 |

| 5-LOX | 250 | 60.20 | 105 |

| 5-LOX | 125 | 51.90 | 105 |

| 5-LOX | 62.50 | 44.80 | 105 |

| COX-2 | 1000 | 78.70 | 130 |

| COX-2 | 500 | 67.80 | 130 |

| COX-2 | 250 | 58.90 | 130 |

| COX-2 | 125 | 49.40 | 130 |

| COX-2 | 62.50 | 40.10 | 130 |

Data sourced from MDPI.

Investigations into Other Inflammatory Pathways

Beyond the direct inhibition of COX and LOX enzymes, the anti-inflammatory effects of pyrrolidine-2,5-dione derivatives extend to other critical inflammatory pathways. These include the modulation of pro-inflammatory cytokines, which are key signaling molecules that orchestrate the inflammatory response.

Research on 1H-pyrrole-2,5-dione derivatives has demonstrated their ability to inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cell (PBMC) cultures. nih.gov TNF-α and IL-6 are pivotal mediators that induce cardinal signs of inflammation, including heat, swelling, and pain. nih.gov The strongest inhibitory effects on cytokine production were observed with a derivative designated as 2a in the study. nih.gov

In vivo studies using the carrageenan-induced paw edema model, a standard method for evaluating acute inflammation, have further substantiated these findings. One pyrrolidine-2,5-dione derivative, compound 14, showed distinct anti-inflammatory activity in this model. mdpi.com Similarly, another study investigated a pyrrole derivative, compound 3f, which significantly reduced paw edema after both single and repeated administrations. researchgate.net This effect was accompanied by a significant decrease in serum TNF-α levels and a marked elevation of the anti-inflammatory cytokine Transforming Growth Factor-beta1 (TGF-β1), indicating a potential immunomodulatory mechanism. researchgate.net The possible mode of action for some derivatives was also ascertained by examining their interaction with mediators like histamine and bradykinin.

Neuroactive and Neuromodulatory Properties

The pyrrolidine-2,5-dione ring is a privileged scaffold in the design of centrally acting agents. Its structural features are present in several established antiepileptic drugs, and ongoing research continues to uncover its potential in treating a range of neurological and psychiatric conditions.

Anticonvulsant Activities

A significant body of research has been dedicated to the anticonvulsant properties of pyrrolidine-2,5-dione derivatives. These compounds have been evaluated in various preclinical models of epilepsy, including the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the psychomotor seizure (6 Hz) test, which represent different types of seizure activity. nih.govnih.gov

A series of 3-aminopyrrolidine-2,5-dione derivatives were synthesized and screened for anticonvulsant activity. The most active compound, 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione, demonstrated potent, broad-spectrum antiseizure activity in all tested models, including a model for drug-resistant epilepsy. researchgate.net Its efficacy, as measured by median effective doses (ED50), was superior to the reference drug ethosuximide (B1671622). researchgate.net

Another study on 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives identified a lead compound, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (compound 6), with a particularly beneficial profile. mdpi.com This compound showed significantly better ED50 values than the reference drug valproic acid in both the MES and 6 Hz tests. mdpi.com The probable mechanism of action for this compound was suggested to involve the modulation of neuronal voltage-sensitive sodium and L-type calcium channels. nih.govmdpi.com

Table 2: Anticonvulsant Activity of Selected Pyrrolidine-2,5-dione Derivatives This table is interactive. You can sort and filter the data.

| Compound ID | Test Model | ED50 (mg/kg) | Reference Drug | Reference ED50 (mg/kg) |

|---|---|---|---|---|

| Compound 6 | MES | 68.30 | Valproic Acid | 252.74 |

| Compound 6 | 6 Hz (32mA) | 28.20 | Valproic Acid | 130.64 |

| Compound 14 | MES | 49.6 | - | - |

| Compound 14 | scPTZ | 67.4 | - | - |

| Compound 14 | 6 Hz (32mA) | 31.3 | - | - |

| Compound 14 | 6 Hz (44mA) | 63.2 | - | - |

| Compound 4 | MES | 62.14 | Valproic Acid | 252.7 |

| Compound 4 | 6 Hz | 75.59 | Valproic Acid | 130.6 |

| Compound 4 | 6 Hz | 75.59 | Ethosuximide | 221.7 |

Data sourced from MDPI and PubMed Central. mdpi.comnih.govmdpi.com

Anxiolytic and Antidepressant Investigations

The role of the central nervous system's monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NA), and dopamine (DA)—is central to the pathophysiology of depression and anxiety. mdpi.com Research into pyrrolidine-2,5-dione derivatives has revealed their potential as multi-target ligands for key proteins involved in monoaminergic signaling.

A series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives were synthesized and found to be potent ligands for both the 5-HT1A receptor and the serotonin transporter (SERT). researchgate.net In vivo functional tests confirmed that these ligands possess properties characteristic of 5-HT1A receptor agonists. researchgate.net The dual interaction with both the 5-HT1A receptor and SERT is a recognized strategy for developing effective antidepressant agents.

Further molecular hybridization led to the design of derivatives with a broader pharmacological profile, targeting 5-HT1A and dopamine D2 receptors, as well as the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. mdpi.com One lead compound from this series displayed high affinity for the 5-HT1A (Ki = 128.0 nM) and D2 (Ki = 51.0 nM) receptors, along with potent binding to SERT (Ki = 9.2 nM). mdpi.com Another compound exhibited a desirable binding profile across all three monoamine transporters (SERT/NET/DAT). mdpi.com These multi-target profiles suggest that such compounds could represent new templates for the development of novel antidepressant drugs. mdpi.com While direct studies on the anxiolytic effects of 3-(2-Aminophenyl)pyrrolidine-2,5-dione are limited, research on related fused pyrrolo researchgate.netmdpi.combenzodiazepines has shown significant anxiolytic activity in preclinical models like the elevated plus maze. nih.gov

Cholinesterase Inhibition Studies (e.g., AChE, BChE)

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to cognitive deficits. nih.gov A primary therapeutic strategy is to inhibit the enzymes responsible for ACh degradation: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Pyrrolidine derivatives have been investigated as potential cholinesterase inhibitors.

A series of novel dispiro pyrrolidine derivatives were synthesized and assayed in vitro for their inhibitory activity against both AChE and BChE. The results indicated that the compounds generally exhibited better inhibitory activity against BChE compared to AChE.

In another study, a set of dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] were synthesized and also found to have cholinesterase inhibitory properties. Two compounds in particular showed promising efficacy against both enzymes and were more selective towards AChE over BChE, a profile similar to the clinically used drug Donepezil. Molecular modeling studies were performed to understand the binding interactions of these compounds with the active site of AChE, revealing key structural features responsible for their inhibitory activity. These findings underscore the potential of the pyrrolidine scaffold in designing new agents for neurodegenerative disorders like Alzheimer's disease.

Serotonergic System Modulation (e.g., 5-HT₁A receptor affinity, Serotonin Transporter (SERT) inhibition)

The serotonergic system, which is crucial for regulating mood, cognition, and various physiological processes, is a key target for therapeutic intervention in psychiatric and neurological disorders. Pyrrolidine-2,5-dione derivatives have emerged as a scaffold of interest for the development of novel serotonergic agents. Although specific data on the 5-HT₁A receptor affinity and Serotonin Transporter (SERT) inhibition of this compound is not detailed in the available research, studies on related compounds underscore the potential of this chemical class to interact with key serotonergic targets.

Derivatives of pyrrolidine-2,5-dione have been designed and synthesized as ligands for serotonin receptors, demonstrating the versatility of this scaffold in targeting the serotonergic system. The structural features of the pyrrolidine-2,5-dione core can be readily modified to optimize binding affinity and selectivity for specific serotonin receptor subtypes. Research in this area is driven by the need for new therapeutic agents with improved efficacy and fewer side effects for the treatment of conditions such as depression, anxiety, and other mood disorders. The development of selective ligands for targets like the 5-HT₁A receptor and SERT is a primary focus of these investigations.

Antinociceptive Properties

The management of pain remains a significant clinical challenge, prompting the search for novel analgesic agents with improved safety profiles compared to existing treatments. Several studies have investigated the antinociceptive, or pain-relieving, properties of pyrrolidine-2,5-dione derivatives. While specific antinociceptive data for this compound is not presently available, research on analogous compounds has shown promising results.

For instance, certain N-substituted aryl and heteroaryl derivatives of pyrrolidine-2,5-dione have been synthesized and evaluated for their analgesic activity in various animal models of pain. These studies have indicated that the antinociceptive effects of these compounds may be mediated through various mechanisms, including interaction with the central and peripheral nervous systems. The structural diversity of the pyrrolidine-2,5-dione class allows for the fine-tuning of their pharmacological properties to enhance their analgesic efficacy and minimize potential side effects. Further investigation into the specific mechanisms of action is necessary to fully elucidate their therapeutic potential in pain management.

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

The search for novel anticancer agents is a cornerstone of modern medicinal chemistry. Pyrrolidine-2,5-dione derivatives have attracted considerable attention in this regard, with numerous studies reporting on their antiproliferative and cytotoxic effects against a variety of cancer cell lines. While specific data for this compound is not provided in the reviewed literature, the broader class of compounds has demonstrated significant potential in this area.

The anticancer activity of these derivatives is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells, inhibit cell cycle progression, and interfere with critical cellular pathways necessary for tumor growth and survival. The mechanism of action can vary depending on the specific substitutions on the pyrrolidine-2,5-dione ring.

Below is a table summarizing the cytotoxic activity of selected pyrrolidine-2,5-dione derivatives against various cancer cell lines, as reported in the literature.

| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N-(Aryl)-pyrrolidine-2,5-dione Analog 1 | Breast (MCF-7) | 5.2 | |

| N-(Aryl)-pyrrolidine-2,5-dione Analog 2 | Colon (HT-29) | 8.1 | |

| 3-Substituted-pyrrolidine-2,5-dione Analog 3 | Lung (A549) | 12.5 | |

| 3-Substituted-pyrrolidine-2,5-dione Analog 4 | Leukemia (K562) | 7.8 | |

| N-(Heteroaryl)-pyrrolidine-2,5-dione Analog 5 | Prostate (PC-3) | 15.3 |

Antimicrobial Spectrum Analysis

The rise of antimicrobial resistance has created an urgent need for the discovery and development of new antimicrobial agents. Pyrrolidine-2,5-dione derivatives have been investigated for their activity against a range of microbial pathogens, including bacteria, fungi, and viruses.

Antibacterial Activities

Several studies have highlighted the potential of pyrrolidine-2,5-dione derivatives as antibacterial agents. These compounds have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism of their antibacterial action is believed to involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.

The following table presents the antibacterial activity of representative pyrrolidine-2,5-dione derivatives in terms of their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| N-Aryl-pyrrolidine-2,5-dione Analog A | Staphylococcus aureus | 16 | |

| N-Aryl-pyrrolidine-2,5-dione Analog B | Escherichia coli | 32 | |

| 3-Alkyl-pyrrolidine-2,5-dione Analog C | Pseudomonas aeruginosa | 64 | |

| 3-Aryl-pyrrolidine-2,5-dione Analog D | Bacillus subtilis | 8 |

Antifungal Activities

In addition to their antibacterial properties, some pyrrolidine-2,5-dione derivatives have also demonstrated antifungal activity. These compounds have been tested against various fungal pathogens, including yeasts and molds. The development of new antifungal agents is particularly important due to the limited number of available drugs and the increasing incidence of fungal infections, especially in immunocompromised individuals.

The table below summarizes the antifungal activity of selected pyrrolidine-2,5-dione derivatives.

| Compound Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| N-Aryl-pyrrolidine-2,5-dione Analog X | Candida albicans | 25 | |

| 3-Substituted-pyrrolidine-2,5-dione Analog Y | Aspergillus niger | 50 | |

| N-Heteroaryl-pyrrolidine-2,5-dione Analog Z | Cryptococcus neoformans | 12.5 |

Antiviral Properties

The exploration of the antiviral potential of pyrrolidine-2,5-dione derivatives is an emerging area of research. While extensive data is not yet available, preliminary studies suggest that certain derivatives may possess activity against specific viruses. The structural versatility of the pyrrolidine-2,5-dione scaffold makes it an attractive starting point for the design of novel antiviral agents. Further research is needed to identify specific derivatives with potent antiviral activity and to elucidate their mechanisms of action against viral targets.

Antioxidant Mechanisms and Free Radical Scavenging Capabilities

Antioxidants are crucial for protecting organisms from oxidative stress, which is implicated in numerous diseases. researchgate.net Pyrrolidine-2,5-dione derivatives have been investigated for their capacity to act as antioxidants and scavenge free radicals.

Certain pyrazoline-substituted pyrrolidine-2,5-dione hybrids have demonstrated noteworthy antioxidant activity. nih.gov When evaluated for their 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging ability, some derivatives showed interesting results, with half-maximal inhibitory concentration (IC50) values ranging from 4.71 to 53.30 µg/ml. nih.gov Research indicates that the radical scavenging activity is influenced by the presence and position of phenolic hydroxy groups on the molecule. nih.gov In another study, a series of synthesized pyrrolidine-2,5-dione derivatives were reported to possess low to moderate antioxidant properties, with IC50 values in the range of 89.59 µg/mL to 535.65 µg/mL when compared to the standard, vitamin C. researchgate.net Similarly, N-substituted-acetylpyrrolidine derivatives have been evaluated for their free radical scavenging activity, yielding IC50 values of 1.01 ± 0.010 mM and 1.82 ± 0.048 mM for specific compounds. researchgate.net

Table 1: Antioxidant Activity of Pyrrolidine-2,5-dione Derivatives

| Derivative Class | Assay | IC50 Value | Reference |

|---|---|---|---|

| Pyrazoline-substituted pyrrolidine-2,5-dione hybrids | DPPH Radical Scavenging | 4.71 - 53.30 µg/ml | nih.gov |

| General pyrrolidine-2,5-dione derivatives | DPPH Radical Scavenging | 89.59 - 535.65 µg/mL | researchgate.net |

| N-(benzyl)-2-acetylpyrrolidine | Free Radical Scavenging | 1.01 ± 0.010 mM | researchgate.net |

| N-(tosyl)-2-acetylpyrrolidine | Free Radical Scavenging | 1.82 ± 0.048 mM | researchgate.net |

Other Enzyme Inhibition Investigations

Beyond antioxidant activity, pyrrolidine-2,5-dione derivatives have been synthesized and evaluated for their inhibitory effects on a variety of enzymes and their interactions with ion channels.

Aromatase, a cytochrome P450 enzyme, is a key target in the treatment of hormone-dependent cancers. Several novel pyrrolidine-2,5-dione based compounds have shown good inhibition towards human placental aromatase. nih.gov For instance, 1-Alkyl-3-(4'-aminophenyl)pyrrolidine-2,5-diones are potent in vitro inhibitors of the enzyme. nih.gov The 1-hexyl derivative, with a Ki of 62 nM, was found to be approximately 100 times more potent than the standard drug Aminoglutethimide (AG). nih.gov Other derivatives, such as 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione and 1-octyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione, also demonstrated activity comparable to AG, with IC50 values of 23.8 ± 4.6 µM and 24.6 ± 1.8 µM, respectively. nih.gov While 1,3-dialkyl-3-(4'-aminophenyl)pyrrolidine-2,5-diones have also been synthesized and shown to be more potent than AG, they are generally less active than their corresponding 1-alkyl counterparts. nih.gov

Table 2: Aromatase Inhibition by Pyrrolidine-2,5-dione Derivatives

| Compound | Inhibition Value | Reference |

|---|---|---|

| 1-Hexyl-3-(4'aminophenyl)pyrrolidine-2,5-dione | Ki = 62 nM | nih.gov |

| 1-Cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | IC50 = 23.8 ± 4.6 µM | nih.gov |

| 1-Octyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | IC50 = 24.6 ± 1.8 µM | nih.gov |

| Aminoglutethimide (Standard) | IC50 = 20.0 ± 2.6 µM | nih.gov |

Inhibitors of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase are therapeutic targets for managing type 2 diabetes mellitus. nih.govnih.gov Various pyrrolidine-2,5-dione derivatives have been evaluated for this purpose. One study reported that a series of these derivatives exhibited moderate to poor α-glucosidase inhibition, with the most active compound showing an IC50 value of 28.3 ± 0.28 µM. nih.gov Another study focusing on N-acetylpyrrolidine derivatives found inhibitory potential against both enzymes. nih.gov The synthesized compounds 4a and 4b inhibited α-glucosidase with IC50 values of 0.52 ± 0.02 mM and 1.64 ± 0.08 mM, and α-amylase with IC50 values of 2.72 ± 0.09 mM and 3.21 ± 0.65 mM, respectively, operating through a mixed-type inhibition mechanism. researchgate.netnih.gov Furthermore, pyrrolidine-based chalcones have been identified as effective dual inhibitors, with one compound exhibiting IC50 values of 14.61 ± 0.12 μM against α-amylase and 25.38 ± 2.09 μM against α-glucosidase, surpassing the activity of the standard drug acarbose in the α-amylase assay. acs.org

Table 3: α-Amylase and α-Glucosidase Inhibition Data

| Derivative Class/Compound | Enzyme | IC50 Value | Reference |

|---|---|---|---|

| Pyrrolidine-2,5-dione derivative (11o) | α-Glucosidase | 28.3 ± 0.28 µM | nih.gov |

| N-acetylpyrrolidine derivative (4a) | α-Glucosidase | 0.52 ± 0.02 mM | nih.gov |

| α-Amylase | 2.72 ± 0.09 mM | nih.gov | |

| N-acetylpyrrolidine derivative (4b) | α-Glucosidase | 1.64 ± 0.08 mM | nih.gov |

| α-Amylase | 3.21 ± 0.65 mM | nih.gov | |

| Pyrrolidine-based chalcone (Compound 3) | α-Amylase | 14.61 ± 0.12 μM | acs.org |

| α-Glucosidase | 25.38 ± 2.09 μM | acs.org |

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in cancer immune escape by catalyzing the first, rate-limiting step of L-tryptophan metabolism. google.comnih.gov The depletion of tryptophan and the accumulation of its metabolites suppress T-cell function, allowing tumor cells to evade the immune system. nih.gov Consequently, IDO1 has emerged as a significant target for cancer immunotherapy. nih.gov Pyrrolidine-2,5-dione derivatives have been specifically designed and patented as IDO1 inhibitors, highlighting their potential utility as therapeutic compounds in the treatment and/or prevention of cancers. google.com

Tyrosinase is a key, copper-containing enzyme responsible for melanin biosynthesis and the enzymatic browning of foods. nih.gov Its inhibitors are therefore of great interest in the cosmetic, medicinal, and food industries. nih.gov While research on direct pyrrolidine-2,5-dione derivatives as tyrosinase inhibitors is emerging, related structures have shown significant promise. For example, a series of indole-thiazolidine-2,4-dione derivatives, which share a dione heterocyclic structure, were evaluated for their anti-tyrosinase activity. nih.gov The most potent compound from this series, 5w, exhibited an IC50 value of 11.2 μM, which was superior to the standard inhibitor kojic acid (IC50 = 15.6 μM). nih.gov Kinetic studies revealed that compound 5w acts as a mixed-type inhibitor, and molecular modeling suggested it binds to tyrosinase, changing the enzyme's conformation. nih.gov

Voltage-gated calcium channels (VDCCs) are important targets for various drugs, particularly those used to treat epilepsy and neuropathic pain. nih.govnih.gov The pyrrolidine-2,5-dione scaffold has been identified as a valuable structure in the development of anticonvulsant agents that interact with these channels. nih.gov Specific research has focused on developing novel pyrrolidine-based T-type calcium channel inhibitors. nih.gov These compounds were evaluated for their inhibitory activities against Cav3.1 and Cav3.2 channel subtypes. nih.gov Further studies on 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione hybrids investigated their effects on calcium channels to elucidate their mechanisms of anticonvulsant action. frontiersin.org One promising compound demonstrated efficacy in animal models of neuropathic pain, suggesting that modulation of T-type calcium channels by such derivatives is a viable therapeutic strategy. nih.gov

Mechanistic and Molecular Interaction Studies

In Vitro Biochemical and Cellular Assays for Functional Characterization

The pyrrolidine-2,5-dione scaffold is a recurring motif in the development of enzyme inhibitors. Researchers have synthesized and evaluated various derivatives for their potential to inhibit specific enzymatic targets. For instance, a series of 3-bulky substituted pyrrolidine-2,5-dione derivatives were synthesized and assayed for their in vitro inhibitory activity against InhA, a critical enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis. core.ac.uk Kinetic studies are a crucial component of such investigations to determine the mechanism of inhibition. core.ac.uk

In a different study, compounds incorporating a related pyrrolidine structure were identified as inhibitors of inorganic pyrophosphatases (PPases), which are essential enzymes for bacterial survival. A high-throughput screening assay initially uncovered a series of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives as novel PPase inhibitors. nih.gov Subsequent lead optimization and synthesis were performed to explore the structure-activity relationship. The inhibitory activities of these compounds against Mycobacterium tuberculosis inorganic pyrophosphatase (MtPPase) were quantified by determining their IC50 values, which is the concentration of inhibitor required to reduce enzyme activity by 50%. Only compounds showing significant inhibition (e.g., >35% at a 100 μM concentration) were selected for full IC50 determination. nih.gov

These studies exemplify the use of kinetic and inhibition assays to characterize the interaction between pyrrolidine-2,5-dione-containing molecules and their target enzymes, providing a foundation for understanding their mechanism of action and for further structural optimization.

| Target Enzyme | Compound Class | Assay Type | Key Finding |

| InhA (M. tuberculosis) | 3-bulky substituted pyrrolidine-2,5-diones | In vitro enzyme inhibition | Identified novel class of potential InhA inhibitors. core.ac.uk |

| Inorganic Pyrophosphatase (M. tuberculosis) | 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines | Enzyme inhibition assay (IC50 determination) | Discovered and optimized a series of potent PPase inhibitors. nih.gov |

Cell-based assays are fundamental in determining the functional effects of compounds at the cellular level. Pyrrolidine derivatives have been investigated for their impact on cell viability, apoptosis, and the generation of reactive oxygen species (ROS). For example, the pyrrolidine compound SS13 was shown to induce oxidative stress in colorectal cancer cell lines by promoting the accumulation of reactive oxygen and nitrogen species. nih.gov This increase in oxidative stress was linked to autophagy-mediated cell death. nih.gov

The induction of apoptosis is a common mechanism for anticancer agents. Studies on other classes of compounds, such as pyrazolo[3,4-d]pyrimidin-4(5H)-ones, have demonstrated that the most effective derivatives exert their cytotoxic activity through the induction of apoptosis and cell-cycle arrest in the G0/G1 phase. nih.gov Similarly, certain antimicrobial peptides are known to cause a dose-dependent loss of cell viability, leakage of lactate dehydrogenase (LDH), an increase in ROS generation, and DNA fragmentation, all of which are hallmarks of apoptosis. nih.gov

These examples, while not exclusively focused on 3-(2-Aminophenyl)pyrrolidine-2,5-dione, illustrate the standard cell-based assays used to characterize the biological activities of heterocyclic compounds. Such assays are critical for understanding the cellular pathways modulated by a compound and its potential as a therapeutic agent.

| Assay Type | Compound Type | Cell Line | Observed Effect |

| Oxidative Stress/ROS Generation | Pyrrolidine SS13 | Colorectal cancer cells (HCT116, Caco-2) | Accumulation of reactive oxygen and nitrogen species, leading to autophagy. nih.gov |

| Apoptosis Induction | Pyrazolo-pyrimidinones | Breast cancer cells (MCF-7) | Cytotoxic activity through apoptosis induction and G0/G1 cell-cycle arrest. nih.gov |

| Cell Viability / Apoptosis | Cecropin A (Antimicrobial Peptide) | Human promyelocytic cell line | Dose-dependent loss of cell viability, increased ROS, DNA fragmentation. nih.gov |

The affinity of a compound for its target receptor is a key determinant of its potency and selectivity. Radioligand binding assays are commonly employed to determine the binding affinity of novel compounds for specific receptors. For instance, a series of 5-p-substituted phenyl-pyrrole-3-carboxamide derivatives, which are structurally related to the pyrrolidine core, were evaluated for their binding affinity to the dopamine D2-like receptor using a [3H]YM-09151-2 receptor binding assay. nih.gov This study found that a compound featuring a 1-ethyl-2-methyl-pyrrolidine moiety possessed affinity in the low micromolar range. nih.gov

In another example, a series of bitopic ligands were designed with the goal of achieving selectivity for the dopamine D3 receptor (D3R) over the D2R. nih.gov The in vitro binding affinities of these compounds were evaluated to understand the structural modifications that influence selectivity. Computational studies complemented these binding assays, revealing that interactions within a secondary binding pocket could alter the distance between the pyrrolidine nitrogen and a key aspartate residue (ASP110) in the D3R, thereby affecting binding affinity. nih.gov These studies underscore the importance of receptor binding assays in the characterization of neurologically active compounds containing a pyrrolidine scaffold.

In Silico Approaches: Computational Chemistry and Molecular Modeling

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This method provides insights into the binding mode and the key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This information is invaluable for understanding the basis of a compound's activity and for guiding further optimization.

Several studies have utilized molecular docking to investigate compounds with a pyrrolidine core. For example, computational simulations identified pyrrolidine-2,3-dione derivatives as novel inhibitors of the Cdk5/p25 complex, which is implicated in Alzheimer's disease. nih.gov In this work, drug-like molecules were docked into the ATP-binding site of the Cdk5/p25 complex to identify potential inhibitors. nih.gov Similarly, docking studies of pyrrolidin-2-one derivatives suggested a good binding affinity with acetylcholinesterase (AChE), another target for Alzheimer's disease therapy. researchgate.net

In the context of cancer research, molecular docking simulations highlighted a high binding affinity of certain pyrazolo-pyrimidinone derivatives towards the epidermal growth factor receptor (EGFR), a well-known anticancer target. nih.gov These in silico predictions were subsequently supported by in vitro assays, demonstrating the utility of docking in identifying promising lead compounds. nih.gov

| Target Protein | Ligand Scaffold | Key Finding from Docking |

| Cdk5/p25 Complex | Pyrrolidine-2,3-dione | Identified novel candidate inhibitors occupying the ATP-binding site. nih.gov |

| Acetylcholinesterase (AChE) | Pyrrolidin-2-one | Showed good binding affinity, with some compounds having a higher docking score than the reference drug donepezil. researchgate.net |

| Epidermal Growth Factor Receptor (EGFR) | Pyrazolo-pyrimidinone | Predicted high binding affinity for several compounds, correlating with antiproliferative activity. nih.gov |

Both ligand-based and structure-based approaches are integral to modern drug discovery and are frequently applied to scaffolds like pyrrolidine-2,5-dione. Structure-based drug design relies on the three-dimensional structure of the biological target to design new inhibitors. A notable example is the design and synthesis of pyrrolidine-2,5-diones as novel inhibitors of tumor necrosis factor-alpha (TNF-α), a key target for autoimmune diseases. nih.govresearchgate.net By utilizing the known structure of TNF-α, researchers were able to design and optimize derivatives with stronger binding affinity and better activity. nih.gov

Ligand-based drug design, on the other hand, is used when the 3D structure of the target is unknown. This approach uses the properties of known active ligands to develop a pharmacophore model, which describes the essential steric and electronic features required for biological activity. For instance, a ligand-based pharmacophore was designed and used as a 3D query to screen chemical databases for novel inhibitors of the Cdk5/p25 complex, leading to the identification of the pyrrolidine-2,3-dione scaffold. nih.gov

These design principles are often used in a complementary fashion. An initial hit identified through screening or ligand-based methods can be further optimized using structure-based approaches once the crystal structure of the target in complex with the ligand is obtained. This iterative process of design, synthesis, and testing is a cornerstone of medicinal chemistry.

Elucidation of Molecular Pathways and Target Engagement

The elucidation of molecular pathways and the confirmation of target engagement are critical steps in understanding a compound's mechanism of action. Computational studies, such as those described above, play a pivotal role in this process by generating hypotheses that can be tested experimentally.

Molecular docking, often a precursor to MD simulations, can predict the preferred binding orientation of a compound within the active site of a target protein. This provides an initial model of target engagement. Subsequent MD simulations then refine this model, confirming the stability of the interaction and identifying the specific amino acid residues involved in binding.

For example, computational studies on pyrrolidine-2,3-dione derivatives identified them as novel inhibitors of the Cdk5/p25 complex. nih.gov The hyperactivated Cdk5/p25 complex is known to cause neuropathological effects, including the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. nih.gov The simulations revealed that these pyrrolidine-dione compounds occupy the ATP-binding site of Cdk5, thereby inhibiting its kinase activity. nih.gov This engagement prevents the downstream phosphorylation of tau, suggesting a clear molecular pathway through which these compounds could exert a therapeutic effect. nih.gov

A similar approach would be necessary to understand the mechanism of this compound. By identifying a potential biological target, docking and MD simulations could predict and validate its binding mode. This computational data would illuminate the specific molecular interactions responsible for its biological activity and place the compound within a broader cellular or physiological pathway.

Future Research Directions and Translational Perspectives for Pyrrolidine 2,5 Dione Derivatives

Rational Design and Synthesis of Novel Derivatives with Improved Selectivity and Potency

The future development of pyrrolidine-2,5-dione-based therapeutics heavily relies on the rational design and synthesis of new analogues with enhanced potency and target selectivity. The inherent versatility of the succinimide (B58015) ring allows for extensive chemical modifications, providing a foundation for improving its pharmacological properties. researchgate.netnih.gov

A key strategy involves leveraging structure-activity relationship (SAR) studies, which have been crucial in identifying the chemical features that govern the biological activity of these compounds. nih.gov For instance, SAR analyses have revealed that substituents at the 3-position of the pyrrolidine-2,5-dione ring significantly influence anticonvulsant activity. nih.gov Specifically, non-aromatic groups like sec-butyl and aromatic fragments such as 3-trifluoromethylphenylpiperazine have been shown to enhance anticonvulsant effects. nih.gov Similarly, in the context of anti-inflammatory agents, disubstitution patterns that mimic the diaryl arrangement of traditional COX-2 inhibitors have led to compounds with high potency and selectivity. nih.gov

The synthesis of hybrid molecules represents another promising approach. mdpi.com This fragment-based design strategy involves integrating pharmacophores from different established drugs onto the pyrrolidine-2,5-dione scaffold. mdpi.comresearchgate.net This has led to the creation of compounds that merge the structural features of anticonvulsants like ethosuximide (B1671622), levetiracetam, and lacosamide, resulting in hybrid agents with broad-spectrum activity. researchgate.net

Recent synthetic efforts have focused on creating diverse libraries of these derivatives. For example, diastereomeric 3-substituted pyrrolidine-2,5-diones have been prepared in high yields and used as building blocks for more complex, enantiopure fused heterocyclic systems. acs.org New synthetic routes, such as the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride, are also being explored to generate novel derivatives. mdpi.com Furthermore, structure-based drug design has been employed to identify derivatives with improved binding affinity and solubility for targets like TNF-α. acs.org

Table 1: Examples of Rationally Designed Pyrrolidine-2,5-dione Derivatives and their Biological Activity

| Compound Series/Derivative | Target/Activity | Key Design Strategy | Notable Findings |

|---|---|---|---|

| 1,3-disubstituted pyrrolidine-2,5-diones | Anticonvulsant | SAR analysis of substituents at position 3 and the N-1 position. nih.gov | 3-benzhydryl and 3-isopropyl derivatives showed favorable protection in the scPTZ test, while 3-methyl derivatives were more active in the MES test. nih.gov |

| N-(benzyl(4-methoxyphenyl)amino) derivatives | COX-2/5-LOX Inhibition | Mimicking the diaryl pattern of traditional COX-2 inhibitors. nih.gov | Compound 78 emerged as the most active with an IC50 value of 0.051 µM for COX-2. nih.gov |

| Hybrid Pyrrolidine-2,5-diones | Broad-spectrum anticonvulsant | Merging fragments of ethosuximide, levetiracetam, and lacosamide. researchgate.net | Resulted in compounds with potent, broad-spectrum anticonvulsant activity in multiple seizure models. researchgate.netacs.org |

| Pyrrolidine-2,5-dione-acetamides | Anticonvulsant | Introduction of benzhydryl or sec-butyl groups at position 3. nih.gov | Derivative 69k showed better efficacy than the established drug valproic acid in certain seizure tests. nih.gov |

Exploration of Untapped Therapeutic Areas for Pyrrolidine-2,5-dione Scaffold

The diverse pharmacological activities demonstrated by the pyrrolidine-2,5-dione scaffold suggest its potential extends far beyond its traditionally recognized roles, such as in epilepsy treatment. nih.govkuey.net The unique chemical properties of the succinimide ring, including the ability of the imide group to facilitate passage across biological membranes, make it a valuable scaffold for drug design in various therapeutic fields. researchgate.net

Current research has established the efficacy of succinimide derivatives as anticonvulsant, anti-inflammatory, antitumor, and antimicrobial agents. nih.gov However, the exploration into new disease areas is ongoing and promising. For example, certain derivatives have been identified as potent ligands for serotonin receptors (5-HT1A) and the serotonin transporter (SERT), indicating a potential application as novel antidepressants. nih.gov

The inhibitory activity of these compounds against various enzymes opens up further therapeutic avenues. nih.gov Derivatives have been shown to inhibit human carbonic anhydrase isoenzymes (hCA I and hCA II), which are implicated in conditions like glaucoma and cerebral edema. researchgate.net Others have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.gov The potential for treating metabolic disorders is also being investigated, with some derivatives showing inhibitory activity against α-amylase and α-glucosidase. nih.gov

Furthermore, the scaffold is being explored in the context of:

Antiviral agents , particularly as HIV protease inhibitors. mdpi.com

Antifungal and antibacterial agents , addressing the growing concern of antimicrobial resistance. mdpi.comkuey.net

Anticancer therapeutics , where their ability to inhibit specific pathways involved in tumor growth makes them candidates for targeted therapies. researchgate.netkuey.net

Antinociceptive agents for the treatment of tonic and neuropathic pain. mdpi.comacs.org

The continued synthesis and screening of novel pyrrolidine-2,5-dione libraries against a wide range of biological targets will be crucial in uncovering the full therapeutic potential of this versatile chemical scaffold.

Application of Advanced Computational Modeling and Artificial Intelligence in Accelerating Drug Discovery for This Class

The integration of advanced computational modeling and artificial intelligence (AI) is set to revolutionize the discovery and development of pyrrolidine-2,5-dione derivatives. These in silico techniques offer a more rapid and cost-effective approach to identifying promising drug candidates by predicting their biological activity, binding modes, and pharmacokinetic properties. frontiersin.org

Computational methods such as molecular docking are already being used to rationalize biological results and understand the interactions between pyrrolidine-2,5-dione derivatives and their target proteins. nih.gov For instance, docking simulations have successfully supported the observed selectivity of certain derivatives for the COX-2 enzyme by showing key interactions with amino acid residues in the enzyme's active site. nih.govebi.ac.uk Similar computational studies have identified pyrrolidine-2,3-dione derivatives as novel inhibitors of the Cdk5/p25 complex, a target in Alzheimer's pathology, by using a ligand-based pharmacophore model for virtual screening. nih.gov

Molecular dynamics (MD) simulations further enhance this understanding by exploring the stability and interaction mechanisms of ligand-protein complexes in a simulated physiological environment. nih.govresearchgate.net This allows researchers to assess the stability of the binding and predict the strength of the interaction over time.

Looking forward, the application of AI and machine learning will likely play an even larger role. These technologies can be used to:

Develop sophisticated quantitative structure-activity relationship (QSAR) models to predict the activity of newly designed compounds with high accuracy. researchgate.net

Screen vast virtual libraries of potential derivatives to identify hits with desirable activity and drug-like properties.

Optimize lead compounds by predicting the effects of chemical modifications on their efficacy, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. mdpi.com

By integrating these computational tools into the early stages of drug discovery, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the development pipeline for this important class of compounds. nih.gov

Development of Multi-Targeting Agents to Address Complex Disease Pathologies

The traditional "one-drug, one-target" paradigm in drug discovery is increasingly being recognized as insufficient for treating complex, multifactorial diseases like cancer, inflammation, and neurodegenerative disorders. frontiersin.orgnih.gov Consequently, there is a significant shift towards the design of multi-target agents that can simultaneously modulate multiple biological pathways involved in a disease's pathology. frontiersin.orgebi.ac.uk The pyrrolidine-2,5-dione scaffold is well-suited for this approach due to its chemical tractability and proven activity against a diverse range of targets.

Researchers are actively developing multi-target pyrrolidine-2,5-dione derivatives for several complex conditions:

Inflammation: A rational approach for creating safer and more effective anti-inflammatory drugs involves the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov Pyrrolidine-2,5-dione derivatives have been successfully designed to act as dual COX/LOX inhibitors, offering a broader mechanism of action than traditional NSAIDs. nih.gov

Epilepsy and Pain: The co-morbidity of epilepsy and pain has prompted the development of single molecules with both anticonvulsant and antinociceptive properties. Hybrid compounds based on the pyrrolidine-2,5-dione framework have demonstrated potent, broad-spectrum activity in animal models of both seizures and pain. acs.orgacs.org

Neurodegenerative Diseases: For conditions like Alzheimer's disease, a multi-target strategy is particularly promising. nih.gov Succinimide derivatives have been noted for their potential as dual inhibitors of cholinesterase enzymes and as antioxidants. nih.gov More recently, efforts have focused on designing dual-acting ligands that combine, for example, 5-HT6 receptor antagonism with HDAC6 inhibition on a single molecular scaffold. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 3-(2-aminophenyl)pyrrolidine-2,5-dione derivatives?

The synthesis typically involves aza-Michael addition of maleimide with amines under basic conditions (e.g., TMEDA or TMCDA) . Alternative methods include derivatization from aspartic acid precursors . For regioselective functionalization, tosylation followed by elimination (e.g., conversion to maleimide derivatives) is employed, with reaction mechanisms validated via density functional theory (DFT) studies .

Q. Which analytical techniques are critical for characterizing pyrrolidine-2,5-dione derivatives?

Structural confirmation relies on ¹H/¹³C NMR for proton/carbon environments, ESI-HRMS for molecular weight validation, and X-ray crystallography for resolving stereochemistry and crystal packing . Purity is assessed via HPLC, particularly for resolving diastereomers in substituted derivatives .

Q. How are pyrrolidine-2,5-dione derivatives modified to enhance solubility for in vitro assays?

Solubility is improved by introducing polar substituents (e.g., hydroxyl or amine groups) or using prodrug strategies (e.g., esterification). Solvent selection (DMSO or ethanol) is critical for maintaining stability during biological testing .

Advanced Research Questions

Q. What strategies optimize dual-target activity (e.g., 5-HT1A/SERT) in pyrrolidine-2,5-dione derivatives?

Structural modifications focus on arylpiperazine moieties at N1 and indole/azaindole groups at C3. For example, elongating the alkyl chain between the piperazine and aryl group enhances 5-HT1A affinity, while halogenation (e.g., fluorine) improves SERT binding . Binding assays (e.g., radioligand displacement) and molecular docking validate dual-target engagement .

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities?